- Synthesis, fluorescence and two-photon absorption properties of novel push-pull 5-aryl[3,2-b]thienothiophene derivatives, European Journal of Organic Chemistry, 2016, 2016(31), 5263-5273
Cas no 930-96-1 (3-Bromothiophene-2-carboxaldehyde)
930-96-1 structure
Product Name:3-Bromothiophene-2-carboxaldehyde
CAS-nummer:930-96-1
MF:C5H3BrOS
MW:191.045719385147
MDL:MFCD00126680
CID:40293
PubChem ID:2797079
Update Time:2024-10-26
3-Bromothiophene-2-carboxaldehyde Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Bromothiophene-2-carboxaldehyde
- BUTTPARK 43\57-52
- 3-BROMOTHIOPHENE-2-CARBALDEHYDE
- 3-BROMO-2-FORMYLTHIOPHENE
- 3-BROMO-2-THIOPHENECARBALDEHYDE
- 3-Bromo-2-Formylthophene
- 3-Bromo-thiophene-2-carbaldehyde
- 3-Bromo-2-thiophenecarboxaldehyde
- 3-Bromo-2-thiophenecarboxaldehyde (ACI)
- 3-Bromo-2-thiophencarboxaldehyde
- 3-Bromothiophene-2-aldehyde
- 3-Bromothiophene-2-carboxaldehyde, 96%
- BP-10706
- MFCD00126680
- 3-bromothiophen-2-aldehyde
- Z1157754111
- B2934
- DB-024730
- PB25976
- SCHEMBL964511
- SY019172
- HY-W007753
- AC-25791
- EN300-97256
- AKOS005069326
- CS-W007753
- 2-THIOPHENECARBOXALDEHYDE, 3-BROMO-
- 10X-0872
- W-204075
- 3-bromothiophene carboxaldehyde
- 930-96-1
- J-640132
- DTXSID20383882
- 3-BROMO-2-THIOPHENE CARBOXALDEHYDE
- J-800136
-
- MDL: MFCD00126680
- Inchi: 1S/C5H3BrOS/c6-4-1-2-8-5(4)3-7/h1-3H
- InChI-sleutel: BCZHCWCOQDRYGS-UHFFFAOYSA-N
- LACHT: O=CC1=C(Br)C=CS1
- BRN: 109757
Berekende eigenschappen
- Exacte massa: 189.90900
- Monoisotopische massa: 189.909
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 8
- Aantal draaibare bindingen: 1
- Complexiteit: 96.4
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 2.1
- Topologisch pooloppervlak: 45.3A^2
Experimentele eigenschappen
- Kleur/vorm: 未确定
- Dichtheid: 1.755 g/mL at 25 °C
- Smeltpunt: 24-25°C
- Kookpunt: 115°C/20mmHg(lit.)
- Vlampunt: 110℃(230℉)(lit.)
- Brekindex: n20/D 1.635
- Waterverdelingscoëfficiënt: Not miscible in water.
- PSA: 45.31000
- LogboekP: 2.32310
- Gevoeligheid: Air Sensitive
- Oplosbaarheid: 未确定
3-Bromothiophene-2-carboxaldehyde Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H315,H319
- Waarschuwingsverklaring: P280,P305+P351+P338,P302+P352,P321,P362,P332+P313
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: R20/21/22;R36/37/38
- Veiligheidsinstructies: S26-S36/37/39-S22
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:IRRITANT
- Opslagvoorwaarde:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C
- Risicozinnen:R20/21/22; R36/37/38
3-Bromothiophene-2-carboxaldehyde Douanegegevens
- HS-CODE:2934999090
- Douanegegevens:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromothiophene-2-carboxaldehyde Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 017210-1g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 98% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 017210-5g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 98% | 5g |
£46.00 | 2022-03-01 | |
| Fluorochem | 017210-10g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 98% | 10g |
£72.00 | 2022-03-01 | |
| Fluorochem | 017210-25g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 98% | 25g |
£140.00 | 2022-03-01 | |
| Ambeed | A253098-1g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 95% | 1g |
$14.0 | 2025-04-15 | |
| Ambeed | A253098-5g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 95% | 5g |
$39.0 | 2025-04-15 | |
| Ambeed | A253098-10g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 95% | 10g |
$49.0 | 2025-04-15 | |
| Ambeed | A253098-25g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 95% | 25g |
$109.0 | 2025-04-15 | |
| Ambeed | A253098-100g |
3-Bromothiophene-2-carboxaldehyde |
930-96-1 | 95% | 100g |
$361.0 | 2025-04-15 | |
| Chemenu | CM112371-25g |
3-bromothiophene-2-carbaldehyde |
930-96-1 | 98% | 25g |
$196 | 2021-08-06 |
3-Bromothiophene-2-carboxaldehyde Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 3 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 - 5 °C; 0.5 h, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 3 h, 0 - 5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 - 5 °C; 15 min, 0 - 5 °C
1.2 Solvents: Tetrahydrofuran ; 0 - 5 °C; 3 h, 0 - 5 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 - 5 °C; 15 min, 0 - 5 °C
Referentie
- Preparation of alkyl-substituted fused thiophenes, China, , ,
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -60 °C; 1 h, -60 °C
1.2 5 min, -60 °C; -60 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 5 min, -60 °C; -60 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
Referentie
- Boron containing compounds and their uses, World Intellectual Property Organization, , ,
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 0 °C; 12 h, rt
1.2 0 °C; 12 h, rt
Referentie
- Synthesis and characterization of liquid crystal molecules based on thieno [3,2-b] thiophene and their application in organic field-effect transistors, Liquid Crystals, 2017, 44(3), 557-565
Productiemethode 5
Productiemethode 6
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -70 °C; 10 min, -70 °C
1.2 Solvents: Diethyl ether ; 30 min, -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Diethyl ether ; 30 min, -70 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referentie
- Preparation of thieno[2,3-c]isoquinolines as inhibitors of PARP, World Intellectual Property Organization, , ,
Productiemethode 7
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
1.2 0 °C → rt; 4 h, rt
Referentie
- Optical Activity of Heteroaromatic Conjugated Polymer Films Prepared by Asymmetric Electrochemical Polymerization in Cholesteric Liquid Crystals: Structural Function for Chiral Induction, Macromolecules (Washington, 2013, 46(6), 2078-2091
Productiemethode 9
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
Referentie
- Highly Air-Stable Thieno[3,2-b]thiophene-Thiophene-Thiazolo[5,4-d]thiazole-Based Polymers for Light-Emitting Diodes, Macromolecular Chemistry and Physics, 2010, 211(17), 1890-1899
Productiemethode 10
Reactievoorwaarden
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ; 30 - 40 min, -12 °C; 2 h, -12 °C
1.2 Solvents: Water ; 15 min, -12 °C; 1 h, -12 °C
1.2 Solvents: Water ; 15 min, -12 °C; 1 h, -12 °C
Referentie
- Synthesis of N-Substituted Condensed Tetrahydropyridine-Based Enaminones via Palladium-Catalyzed Intramolecular C-N Cross-coupling, Journal of Heterocyclic Chemistry, 2018, 55(3), 670-684
Productiemethode 11
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 0 °C → rt; 4 h, rt
1.2 0 °C → rt; 4 h, rt
Referentie
- The Effect of Ring Expansion in Thienobenzo[b]indacenodithiophene Polymers for Organic Field-Effect Transistors, Journal of the American Chemical Society, 2019, 141(47), 18806-18813
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Water ; -78 °C; 1 h, -78 °C
1.2 12 h, rt
1.2 12 h, rt
Referentie
- Preparation of polymers containing 1,2-bis(3-cyanothiophen-2-yl)ethene derivatives as organic semiconductor compounds and organic electronic devices containing them, Korea, , ,
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Hydrogen bromide Solvents: Water ; 10 min, 70 °C
Referentie
- Latent Carbene: Diaminomethylation of Thiophenes, European Journal of Organic Chemistry, 2022, 2022(40),
Productiemethode 15
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
1.2 -
1.2 -
Referentie
- Synthesis and physical properties of decylbithiophene end-capped oligomers based on naphthalene, anthracene and benzo[1,2-b:4,5-b']dithiophene, Bulletin of the Korean Chemical Society, 2009, 30(3), 618-622
Productiemethode 16
Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; 15 min, -78 °C; 15 min, -78 °C
1.2 2 h, -78 °C → rt
1.3 Solvents: Water ; rt
1.2 2 h, -78 °C → rt
1.3 Solvents: Water ; rt
Referentie
- Convergent Synthesis of Fluorene Derivatives by a Rhodium-Catalyzed Stitching Reaction/Alkene Isomerization Sequence, Chemistry - A European Journal, 2019, 25(31), 7475-7479
Productiemethode 17
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide ; < 5 °C; 30 min, cooled
1.2 20 min, cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
1.2 20 min, cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
Referentie
- Highly Emissive and Electrochemically Stable Thienylene Vinylene Oligomers and Copolymers: an Unusual Effect of Alkylsulfanyl Substituents, Advanced Functional Materials, 2010, 20(10), 1661-1669
Productiemethode 19
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 35 min, -78 °C; 1 h, -78 °C; 30 min, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; 20 h, -78 °C → rt
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C; 20 h, -78 °C → rt
Referentie
- Thiophene-Fused Borepins As Directly Functionalizable Boron-Containing π-Electron Systems, Journal of the American Chemical Society, 2014, 136(19), 7132-7139
Productiemethode 20
Reactievoorwaarden
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; cooled; 1 h, rt
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 12 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referentie
- Correlation of structure and photovoltaic performance of benzo[1,2-b:4,5-b']dithiophene copolymers alternating with different acceptors, New Journal of Chemistry, 2015, 39(3), 2248-2255
3-Bromothiophene-2-carboxaldehyde Raw materials
- 3-Bromothiophene
- 2,3-Dibromothiophene
- N-Methylformanilide
- 1-(3-Bromo-2-thienyl)-N,N,N′-trimethyl-N′-(trimethylsilyl)methanediamine
- piperidine-1-carbaldehyde
- 1,1-Dichlorodimethyl ether
3-Bromothiophene-2-carboxaldehyde Preparation Products
3-Bromothiophene-2-carboxaldehyde Leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
(CAS:930-96-1)3-Bromothiophene-2-carbaldehyde
Ordernummer:sfd9684
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:35
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
Amadis Chemical Company Limited
Goudlid
(CAS:930-96-1)3-Bromothiophene-2-carboxaldehyde
Ordernummer:A10975
Voorraadstatus:in Stock
Hoeveelheid:100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Thursday, 29 August 2024 20:21
Prijs ($):428.0
E-mail:sales@amadischem.com
3-Bromothiophene-2-carboxaldehyde Gerelateerde literatuur
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
(CAS:930-96-1)3-Bromothiophene-2-carbaldehyde
Zuiverheid:99.9%
Hoeveelheid:200kg
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:930-96-1)3-Bromothiophene-2-carboxaldehyde
Zuiverheid:99%
Hoeveelheid:100g
Prijs ($):428.0